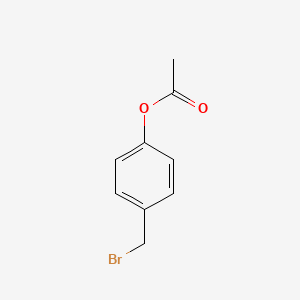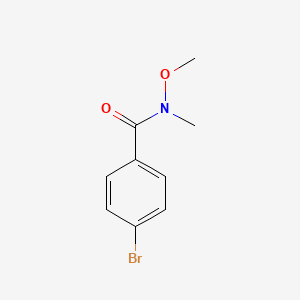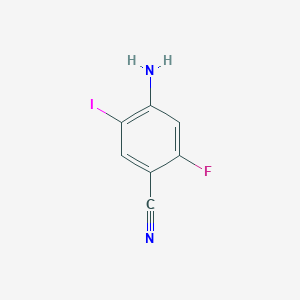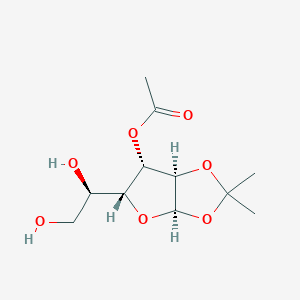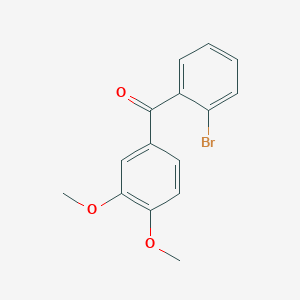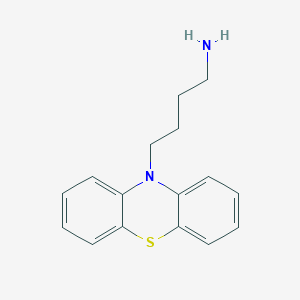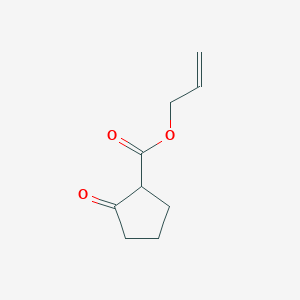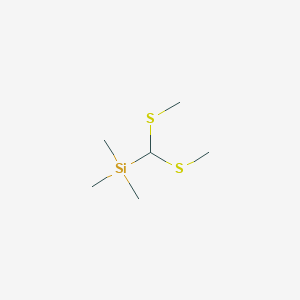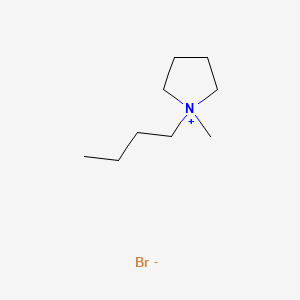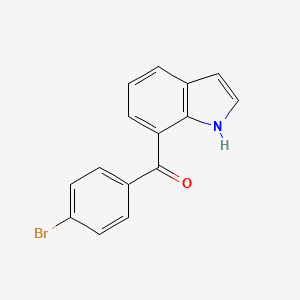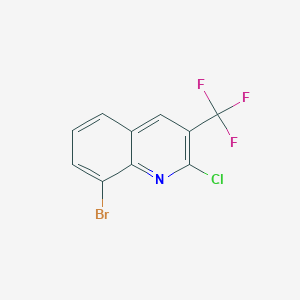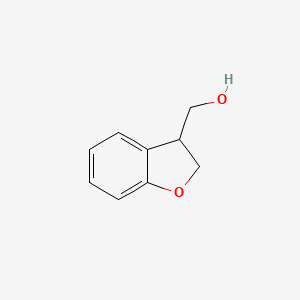
(2,3-Dihydrobenzofuran-3-yl)methanol
Vue d'ensemble
Description
(2,3-Dihydrobenzofuran-3-yl)methanol is a compound that can be synthesized through various chemical reactions involving methanol and other organic compounds. The structure of the compound includes a dihydrobenzofuran moiety, which is a common structural unit in many organic molecules, particularly those with potential biological activity.
Synthesis Analysis
The synthesis of dihydroisobenzofurans, which are closely related to (2,3-Dihydrobenzofuran-3-yl)methanol, can be achieved through a one-pot three-component approach. This method starts from o-bromoarylaldehydes, methanol, and terminal alkynes, proceeding through a cooperative palladium/base promoted coupling/addition/cyclization sequence to yield a variety of substituted dihydroisobenzofurans in high yields .
Molecular Structure Analysis
The molecular structure of related compounds, such as 2-hydroxybenzoic acid [1-(3,5-dibromo-2-hydroxyphenyl)methylidene]hydrazide methanol, has been characterized by single-crystal X-ray diffraction. This compound consists of a Schiff base moiety and a lattice methanol molecule, with the two benzene rings being nearly coplanar . Although not the exact compound , this analysis provides insight into the potential structural characteristics of (2,3-Dihydrobenzofuran-3-yl)methanol.
Chemical Reactions Analysis
The electroreduction of dibenzofuran and its chlorinated derivatives in deuterated methanol has been studied, leading to the formation of Birch-type reduction products. This indicates that methanol can participate in electrochemical reactions with furan derivatives, which may be relevant to the chemical behavior of (2,3-Dihydrobenzofuran-3-yl)methanol . Additionally, methanol has been shown to add to dihapto-coordinated rhenium complexes of furan, resulting in the formation of dihapto-coordinated 2-methoxy-2,3-dihydrofuran complexes .
Physical and Chemical Properties Analysis
While specific physical and chemical properties of (2,3-Dihydrobenzofuran-3-yl)methanol are not detailed in the provided papers, the studies on related compounds offer some insights. For instance, the Schiff base compound mentioned earlier has a monoclinic crystal system and displays moderate antibacterial activities, suggesting potential biological relevance . The electrochemical behavior of furan derivatives in methanol also suggests that (2,3-Dihydrobenzofuran-3-yl)methanol may have interesting electrochemical properties .
Applications De Recherche Scientifique
Catalytic Applications
(2,3-Dihydrobenzofuran-3-yl)methanol plays a role in various catalytic processes. For instance, it's involved in hydrogenolysis and hydrogenation in supercritical methanolic solutions using porous metal oxide catalysts. This process is significant for lignin depolymerization, a key step in converting biomass into valuable chemicals (Macala et al., 2009).
Synthetic Chemistry
In synthetic chemistry, (2,3-Dihydrobenzofuran-3-yl)methanol derivatives are used as intermediates in various reactions. For example, they are involved in the synthesis of bis-benzoquinoline derivatives catalyzed by iodine through the ring-opening of furan (Chen et al., 2013). Additionally, its derivatives are used in the photocatalytic C−H activation and C−C coupling of monohydric alcohols, a process that converts alcohols into high-value-added chemicals (Wang et al., 2021).
Photocatalysis and Piezocatalysis
(2,3-Dihydrobenzofuran-3-yl)methanol derivatives are significant in photocatalysis and piezocatalysis. They participate in the sensitized photooxidation of ortho-prenyl phenol, leading to the formation of dihydrobenzofurans, which are important in biomimetic synthesis (Jabeen et al., 2022).
Chemical Complexation and Electroreduction
This compound is also involved in chemical complexation reactions and electroreduction processes. For instance, it plays a role in the conductometric study of complexation reactions involving macrocyclic ligands and cations in non-aqueous solvents (Rounaghi et al., 2009). In electroreduction, it's used in the reduction of dibenzofuran and its chlorinated derivatives in deuterated methanol (Voss et al., 1998).
Propriétés
IUPAC Name |
2,3-dihydro-1-benzofuran-3-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c10-5-7-6-11-9-4-2-1-3-8(7)9/h1-4,7,10H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYALRRRJZSULDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2O1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,3-Dihydrobenzofuran-3-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



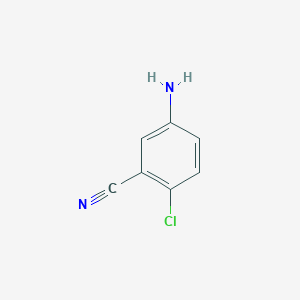
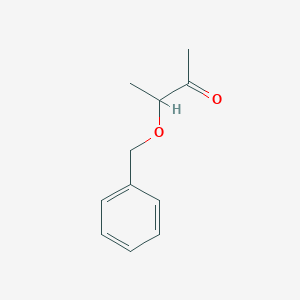
![1-[2-(Benzyloxy)ethyl]cyclopropan-1-amine](/img/structure/B1278774.png)
